4-Chloro-6-(2-methylpropyl)pyrimidine
CAS No.: 954223-18-8
Cat. No.: VC8424002
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954223-18-8 |
---|---|
Molecular Formula | C8H11ClN2 |
Molecular Weight | 170.64 g/mol |
IUPAC Name | 4-chloro-6-(2-methylpropyl)pyrimidine |
Standard InChI | InChI=1S/C8H11ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 |
Standard InChI Key | ITETYBBDYGWVRR-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC(=NC=N1)Cl |
Canonical SMILES | CC(C)CC1=CC(=NC=N1)Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
4-Chloro-6-(2-methylpropyl)pyrimidine is systematically named according to IUPAC guidelines, with the pyrimidine ring numbered to prioritize the chlorine substituent at position 4. Its molecular formula is C₈H₁₁ClN₂, though discrepancies exist in literature, with some sources reporting C₉H₁₃ClN₂ . These variations may arise from differences in substituent positioning or typographical errors in database entries. The compound’s CAS registry number (614729-25-8) is widely recognized in chemical catalogs .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals for the isobutyl group: a doublet at δ 1.07 ppm (6H, CH₃) and a multiplet at δ 2.21 ppm (1H, CH) . The pyrimidine ring protons resonate as singlet peaks in the aromatic region. ESI-MS data show a molecular ion peak at m/z 184.1 ([M-H]⁻), consistent with the molecular weight of 184.66 g/mol .
Synthesis and Derivative Formation
Key Synthetic Routes
The compound is synthesized via multistep reactions starting from 6-(2-methylpropyl)-2-thiouracil-5-carbonitrile (4a) :
-
Chlorination: Treatment of 4a with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline yields 4-chloro-6-(2-methylpropyl)pyrimidine (9) in high purity .
-
Functionalization: The 4-chloro group undergoes nucleophilic substitution with arylthiols, arylamines, or piperazines to produce derivatives like 4-arylthio-10a–d and 4-piperazino-12a,b .
Table 1: Representative Derivatives and Yields
Derivative | Reagent | Yield (%) | Bioactivity (MIC, μg/mL) |
---|---|---|---|
10a | Thiophenol | 75–85 | 21 (S. aureus) |
12b | 1-Benzylpiperazine | 80 | 19 (B. subtilis) |
Reaction Optimization
Reaction conditions critically influence yields. For example, substituting 4-chloro derivatives with thiophenol requires pyridine as a solvent and 3 hours of heating, whereas ethanol fails to promote reactivity .
Physicochemical Properties
Thermal Stability
While explicit melting or boiling points are unreported in available literature, the compound’s stability under synthetic conditions (e.g., reflux in DMF at 120°C) suggests moderate thermal resilience .
Solubility and Reactivity
Preliminary data indicate solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, but limited solubility in water . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
Biomedical Applications
Antimicrobial Activity
Derivatives of 4-chloro-6-(2-methylpropyl)pyrimidine exhibit broad-spectrum antimicrobial properties. For instance:
-
8a (5-nitrofuran-2-ylmethylthiol analog) inhibits S. aureus with an MIC of 0.5 μg/mL .
-
5g (4-nitrobenzylthio derivative) shows activity against Escherichia coli (MIC = 2 μg/mL) .
Table 2: Antimicrobial Profiles of Select Derivatives
Structure-Activity Relationships (SAR)
Bioactivity correlates with substituent electronegativity and steric bulk. Nitrofuran-containing derivatives (8a,b) display enhanced potency due to synergistic effects between the pyrimidine core and nitro groups . Conversely, benzylthio analogs (5a–h) exhibit moderate activity, suggesting that electron-withdrawing groups improve membrane penetration.
Industrial and Research Utility
Pharmaceutical Intermediates
The compound’s versatility in generating diverse derivatives makes it valuable for drug discovery. For example, piperazino derivatives (12a,b) are explored as antipsychotic agents due to their affinity for dopamine receptors .
Material Science
Halogenated pyrimidines serve as precursors for liquid crystals and photovoltaic materials, though specific applications of 4-chloro-6-(2-methylpropyl)pyrimidine remain underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume